molecular formula C19H15N3O3S B10877690 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10877690
M. Wt: 365.4 g/mol
InChI Key: MPXPWJYSFMBAPG-UHFFFAOYSA-N
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Description

2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features both benzimidazole and isoindole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The isoindole structure can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections and cancer.

    Industry: Utilized in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division. This action makes it a potential anticancer agent . The isoindole structure may interact with various enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combined benzimidazole and isoindole structures, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a therapeutic agent compared to compounds with only one of these moieties .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(1-acetylbenzimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H15N3O3S/c1-12(23)22-16-9-5-4-8-15(16)20-19(22)26-11-10-21-17(24)13-6-2-3-7-14(13)18(21)25/h2-9H,10-11H2,1H3

InChI Key

MPXPWJYSFMBAPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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